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Compound of Interest

Compound Name: N-(4-Bromophenyl)maleimide

Cat. No.: B1206322 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

N-(4-Bromophenyl)maleimide (N-BPM) is a thiol-reactive crosslinking agent that offers

significant advantages for the stable conjugation of biomolecules. As an N-aryl maleimide, it

forms exceptionally stable thioether bonds with sulfhydryl groups, primarily found in cysteine

residues of proteins and peptides. This enhanced stability makes N-BPM a preferred choice for

applications requiring robust and long-lasting bioconjugates, such as antibody-drug conjugates

(ADCs), fluorescently labeled probes, and immobilized proteins for various assays.

The superior performance of N-BPM over traditional N-alkyl maleimides stems from the

electronic properties of the aryl substituent. The phenyl group accelerates the hydrolysis of the

initial thiosuccinimide adduct, converting it to a stable, ring-opened structure that is resistant to

the retro-Michael reaction. This reaction is a common pathway for the deconjugation of N-alkyl

maleimide adducts, leading to premature release of the conjugated molecule and potential off-

target effects.

Key Applications:
Antibody-Drug Conjugates (ADCs): The high stability of the N-BPM linkage ensures that the

cytotoxic payload remains attached to the antibody in circulation, minimizing systemic toxicity

and maximizing the therapeutic window.
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Protein Labeling: Fluorophores, biotin, or other tags can be stably attached to proteins for

use in various detection and purification assays.

Protein-Protein Interaction Studies: By crosslinking interacting proteins, N-BPM can be used

to trap and identify binding partners, providing insights into cellular signaling pathways.

Immobilization of Biomolecules: Covalent attachment of enzymes or antibodies to solid

supports via N-BPM creates stable and reusable platforms for biocatalysis and

immunoassays.

Quantitative Data Summary
The following table summarizes the key quantitative parameters of N-(4-
Bromophenyl)maleimide and its conjugates, with a comparison to traditional N-alkyl

maleimides where applicable.
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Parameter

N-(4-
Bromophenyl)malei
mide (N-Aryl
Maleimide)

N-Alkyl Maleimide
(e.g., N-
Ethylmaleimide)

Reference

Chemical Formula C₁₀H₆BrNO₂
Varies (e.g.,

C₆H₇NO₂)

Molecular Weight 252.06 g/mol
Varies (e.g., 125.13

g/mol )

CAS Number 13380-67-1 Varies

Optimal pH for Thiol

Reaction
6.5 - 7.5 6.5 - 7.5 [1]

Conjugate Stability (in

serum, 7 days)
>80% intact conjugate

33-65% intact

conjugate
[2][3]

Deconjugation (in

serum, 7 days)
<20% 35-67% [3]

Thiosuccinimide

Hydrolysis Half-life

(pH 7.4, 37°C)

~1.5 hours ~27 hours [4]

Note: Data for N-Aryl Maleimide is used as a proxy for N-(4-Bromophenyl)maleimide where

specific data is not available.

Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
with N-(4-Bromophenyl)maleimide
This protocol describes a general method for conjugating N-BPM to a protein containing free

cysteine residues.

Materials:

Protein with accessible cysteine residues
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N-(4-Bromophenyl)maleimide (N-BPM)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5,

degassed

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Quenching Reagent: N-acetylcysteine or L-cysteine

Purification column (e.g., size-exclusion chromatography)

Procedure:

Protein Preparation:

Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10

mg/mL.

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add

a 10- to 50-fold molar excess of a reducing agent like TCEP. Incubate at room temperature

for 30-60 minutes.

If DTT is used as the reducing agent, it must be removed prior to adding N-BPM, as it

contains a free thiol. This can be done using a desalting column. TCEP does not need to

be removed.

N-BPM Solution Preparation:

Immediately before use, dissolve N-BPM in anhydrous DMF or DMSO to a concentration

of 10 mM.

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the N-BPM solution to the protein solution.
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Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle

stirring.

Quenching the Reaction:

Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1-10 mM to

react with any excess N-BPM. Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess N-BPM and quenching reagent by size-exclusion chromatography or

dialysis.

Characterization:

Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Stability Assessment of N-BPM Conjugates
This protocol outlines a method to compare the stability of an N-BPM conjugate to an N-alkyl

maleimide conjugate in serum.

Materials:

N-BPM conjugated protein

N-alkyl maleimide conjugated protein (as a control)

Mouse or human serum

Phosphate-buffered saline (PBS), pH 7.4

Incubator at 37°C

Analytical method to quantify the intact conjugate (e.g., HPLC, ELISA, SDS-PAGE)

Procedure:

Sample Preparation:
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Dilute the N-BPM and N-alkyl maleimide conjugates to a final concentration of 1 mg/mL in

serum.

As a control, dilute the conjugates to the same concentration in PBS.

Incubation:

Incubate all samples at 37°C.

Time-Point Analysis:

At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot from each sample.

Quantification of Intact Conjugate:

Analyze the aliquots using a suitable analytical method to determine the percentage of the

intact conjugate remaining.

Data Analysis:

Plot the percentage of intact conjugate versus time for both the N-BPM and N-alkyl

maleimide conjugates in both serum and PBS to compare their stability profiles.

Visualizations
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Thiol-Maleimide Conjugation

Stabilization via Hydrolysis
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Caption: Reaction and stabilization of N-BPM with a thiol-containing biomolecule.
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Experimental Workflow: Protein Conjugation
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Caption: Step-by-step workflow for protein conjugation with N-BPM.
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Probing Protein-Protein Interactions

Protein A
(with engineered Cysteine)
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N-BPM
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(e.g., by Mass Spectrometry)
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Caption: Using N-BPM to study protein-protein interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1206322#n-4-bromophenyl-maleimide-as-a-
crosslinker-for-biomolecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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